molecular formula C16H14N2O2 B595221 4-(Benzyloxy)-1H-indole-7-carboxamide CAS No. 1253792-07-2

4-(Benzyloxy)-1H-indole-7-carboxamide

Cat. No. B595221
CAS RN: 1253792-07-2
M. Wt: 266.3
InChI Key: LKTZZIKQNOLBOM-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1H-indole-7-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a member of the indole family and is used for various purposes, including drug discovery, medicinal chemistry, and chemical biology.

Scientific Research Applications

4-(Benzyloxy)-1H-indole-7-carboxamide has been extensively used in scientific research. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of various cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1H-indole-7-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as protein kinase C and histone deacetylase, which are involved in various cellular processes. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(Benzyloxy)-1H-indole-7-carboxamide has various biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit cell proliferation in cancer cells. It has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell damage. Additionally, it has been found to modulate the expression of certain genes, which can affect various cellular processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(Benzyloxy)-1H-indole-7-carboxamide in lab experiments is its ease of synthesis. Additionally, it has been found to be relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are various future directions for the study of 4-(Benzyloxy)-1H-indole-7-carboxamide. One direction is to further investigate its potential use as an anticancer agent and to explore its mechanism of action in cancer cells. Another direction is to study its potential use in treating neurodegenerative diseases and to investigate its effects on the central nervous system. Additionally, further studies could be conducted to explore its antibacterial and antifungal properties and to investigate its potential use as an antibiotic or antifungal agent.

Synthesis Methods

The synthesis of 4-(Benzyloxy)-1H-indole-7-carboxamide involves the reaction of 4-hydroxyindole with benzyl chloroformate, followed by the addition of ammonia. This method is simple and efficient and has been used in various studies.

properties

IUPAC Name

4-phenylmethoxy-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c17-16(19)13-6-7-14(12-8-9-18-15(12)13)20-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTZZIKQNOLBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=CNC3=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-1H-indole-7-carboxamide

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